(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable propanoic acid derivative with a methoxycarbonyl(methyl)amino group. The exact method would depend on the specific reagents and conditions used .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The amino group could participate in reactions such as amide bond formation, while the carboxylic acid could be involved in esterification or other acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and amino group would likely make it soluble in polar solvents .Scientific Research Applications
Synthetic Chemistry Applications
Several studies have explored the synthetic applications of compounds similar to "(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid". For example, the synthesis of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrates the compound's utility in creating complex heterocyclic structures, potentially useful in the development of novel pharmaceuticals (Ukrainets et al., 2014). Similarly, the enantioselective synthesis of neuroexcitant analogs showcases the role of such compounds in synthesizing enantiomerically pure substances, essential for drug development (Pajouhesh et al., 2000).
Pharmacological Research
In pharmacological research, compounds structurally related to "(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid" have been synthesized and evaluated for their potential therapeutic activities. For instance, novel conjugates of amino acids with nifedipine were synthesized and shown to exhibit significant antioxidant, anti-inflammatory, and antiulcer activities, suggesting a promising approach for developing new therapeutic agents (Subudhi & Sahoo, 2011).
Material Science and Nanotechnology
The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes illustrates the application of similar compounds in material science and nanotechnology. These surfactants were converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions on-demand, highlighting an innovative method for manipulating nanomaterials (Cousins et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[methoxycarbonyl(methyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVIOBZBRHXMY-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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